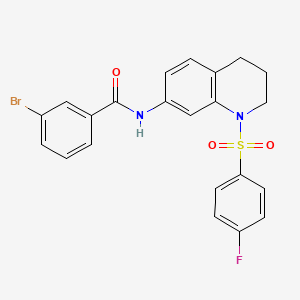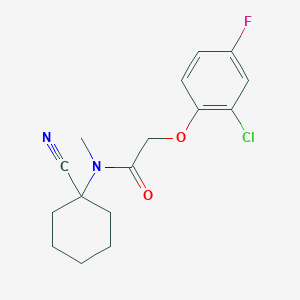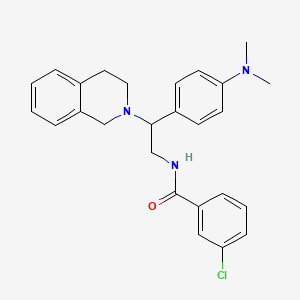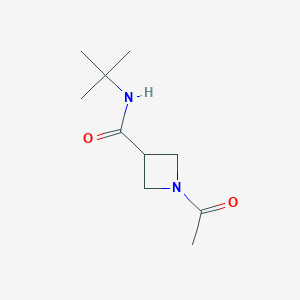
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine, also known as MOT, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine is not well understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammation is also suppressed by this compound through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been shown to improve cognitive function and reduce anxiety-like behavior. In plant studies, this compound has been demonstrated to increase plant growth, enhance photosynthesis, and improve stress tolerance.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine in lab experiments is its versatility. It can be used in a wide range of applications, including in vitro and in vivo studies. Additionally, it has a low toxicity profile, making it a safe compound to work with. However, its limitations include its low solubility in water, which can make it difficult to work with in some applications.
Future Directions
There are several future directions for research on 5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its use in the development of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, more research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method has been optimized to yield a high purity product with a good yield. Scientific research has shown that this compound has anti-inflammatory and anti-tumor properties, can increase crop yield, and has unique properties for material science. Future research directions include investigating its potential use in the treatment of neurodegenerative diseases, its use in the development of new materials, and further elucidation of its mechanism of action.
Synthesis Methods
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine can be synthesized using a one-pot reaction between 2-amino-5-methylthiazole, ethyl glyoxylate, and sodium azide. This method has been optimized to yield a high purity product with a good yield. The synthesis of this compound has been reported in several scientific journals, including the Journal of Organic Chemistry and Synthetic Communications.
Scientific Research Applications
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been investigated for its ability to increase crop yield and protect plants from diseases. In material science, this compound has been explored for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-10-11-8(13-6)9-5-7-3-2-4-12-7/h7H,2-5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBPVPBRIOHTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2556315.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556319.png)
![1-[(2-Chlorophenyl)methyl]indol-6-amine](/img/structure/B2556321.png)
![(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2556322.png)

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2556324.png)
![4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B2556325.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2556329.png)

